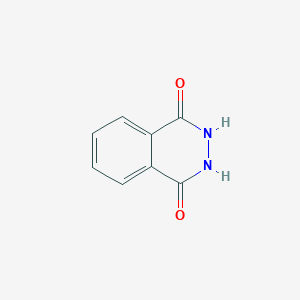

Phthalhydrazide

説明

特性

IUPAC Name |

2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLPWQKSKUVKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871842 | |

| Record name | 2,3-Dihydro-1,4-phthalazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-69-8 | |

| Record name | 2,3-Dihydro-1,4-phthalazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1445-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1445-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1,4-phthalazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrophthalazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phthalhydrazide chemical properties and synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalhydrazide, with the chemical formula C₈H₆N₂O₂, is a heterocyclic organic compound derived from phthalic acid.[1] It presents as a white to off-white crystalline solid and is a key intermediate in various chemical syntheses.[1] Its structure, featuring a hydrazine (B178648) moiety fused to a phthaloyl framework, makes it a versatile precursor for the synthesis of a wide range of compounds, particularly in the fields of pharmaceuticals, agrochemicals, and dyes.[1] In medicinal chemistry, this compound derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticonvulsant activities.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₆N₂O₂ | [2][3][4] |

| Molecular Weight | 162.15 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder or chunks | [1][2][6] |

| Melting Point | >300 °C (decomposes) | [2][3][6] |

| Boiling Point | 288.82 °C (rough estimate) | [2][3] |

| Solubility | Sparingly soluble in water. Soluble in acetone (B3395972) and acetic acid. | [1][2][3][6][7] |

| Density | 1.3264 g/cm³ (rough estimate) | [2][3] |

| Flash Point | 270.4 °C | [2][3] |

| Vapor Pressure | 1.41E-11 mmHg at 25°C | [2][3] |

| pKa | 10.70 ± 0.20 (Predicted) | [2] |

| CAS Number | 1445-69-8 | [1][2] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the condensation reaction between phthalic anhydride (B1165640) and hydrazine hydrate.[1] An alternative pathway where this compound is formed is during the Ing–Manske procedure in the Gabriel synthesis of primary amines.[8]

Primary Synthesis: From Phthalic Anhydride and Hydrazine Hydrate

This method involves the reaction of phthalic anhydride with hydrazine hydrate, typically under heating, to yield this compound.

Caption: Synthesis of this compound from Phthalic Anhydride.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from phthalic anhydride is as follows:

Materials:

-

Phthalic anhydride

-

60% Hydrazine hydrate

-

Xylene (solvent)

-

Tetrabutylammonium (B224687) bromide (phase transfer catalyst)

-

1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer

Procedure:

-

To a 1000 mL four-necked flask, add 400 g of xylene.

-

Add 118.4 g (0.80 mol) of phthalic anhydride and 1.84 g of tetrabutylammonium bromide to the flask.

-

Heat the mixture to 120 °C or higher with stirring.

-

Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate.

-

During the addition and subsequent reaction, distill off the azeotrope of xylene and the water formed.

-

After the water has been separated, continue the reaction for 2-3 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The this compound product will precipitate out of the solution.

-

Collect the solid product by suction filtration.[9]

This procedure is reported to yield approximately 126.9 g of this compound (97.9% yield) with a purity of 98.7% as determined by HPLC.[9]

Formation in Gabriel Synthesis

This compound is also formed as a byproduct when hydrazine is used to cleave the N-alkylphthalimide intermediate in the Gabriel synthesis to release the primary amine.[8][10]

Caption: Formation of this compound in Gabriel Synthesis.

Experimental Protocol (Example from Literature):

The following protocol describes the removal of the phthaloyl group using hydrazine, resulting in the precipitation of this compound.

Materials:

-

Diethyl phthalimidomethylphosphonate

-

95% Hydrazine

-

Absolute ethanol (B145695)

-

Benzene

Procedure:

-

Dissolve 50.0 g (0.17 mol) of diethyl phthalimidomethylphosphonate in 750 mL of absolute ethanol in a flask.

-

Add a solution of 6.4 g (0.19 mol) of 95% hydrazine in 50 mL of absolute ethanol to the flask.

-

Stir the resulting mixture overnight at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

-

Cool the mixture to 0–5°C in an ice bath.

-

The precipitated this compound is collected by suction filtration.

-

Wash the collected this compound thoroughly with three 125-mL portions of benzene.[11]

Applications

This compound is a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its primary applications are in:

-

Pharmaceuticals: It serves as a building block for the synthesis of various heterocyclic compounds, including phthalazine (B143731) and triazole derivatives, which are investigated for their pharmacological activities.[1]

-

Agrochemicals: It is used as a precursor for the synthesis of certain herbicides and insecticides.[1]

-

Dyes and Pigments: this compound is a starting material in the production of some dyes and pigments.[1]

-

Analytical Chemistry: It can be used as a derivatizing agent for carbonyl compounds.[1]

Safety Information

This compound is considered to have low acute toxicity. However, prolonged exposure or inhalation of dust may pose health risks.[1] It is recommended to handle this compound with standard laboratory safety precautions, including the use of protective gloves, safety goggles, and adequate ventilation.[1] Contact with skin and eyes should be avoided.[3]

References

- 1. Page loading... [guidechem.com]

- 2. Cas 1445-69-8,this compound | lookchem [lookchem.com]

- 3. This compound [chembk.com]

- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2,3-Dihydro-1,4-phthalazinedione | C8H6N2O2 | CID 219401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1445-69-8 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Phthalhydrazide: A Technical Guide for Researchers

CAS Number: 1445-69-8

Molecular Formula: C₈H₆N₂O₂

This technical guide provides an in-depth overview of phthalhydrazide, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in specific chemical pathways.

Molecular Structure

This compound, also known as 2,3-dihydro-1,4-phthalazinedione, possesses a bicyclic structure consisting of a benzene (B151609) ring fused to a pyridazinedione ring.

SMILES: O=C1NNC(=O)c2ccccc12

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Appearance | White to off-white powder or chunks | [1][3] |

| Melting Point | >300 °C | [1][4] |

| Boiling Point | 288.82 °C (rough estimate) | [1] |

| Density | 1.3264 g/cm³ (rough estimate) | [1] |

| Solubility | Soluble in acetone (B3395972) and acetic acid.[1][4][5] Sparingly soluble in water.[3] | |

| pKa | 10.70 ± 0.20 (Predicted) | [1][4] |

| LogP | 0.9 (Predicted) | [2] |

| Vapor Pressure | 1.41E-11 mmHg at 25°C | [1] |

| Refractive Index | 1.5770 (estimate) | [1][6] |

Experimental Protocols

This compound is a key intermediate in various chemical syntheses. Below are detailed protocols for its preparation and its use in a well-known application, the synthesis of luminol (B1675438).

Protocol 1: Synthesis of this compound from Phthalic Anhydride (B1165640)

This protocol describes the synthesis of this compound via the reaction of phthalic anhydride with hydrazine (B178648) hydrate (B1144303).

Materials:

-

Phthalic anhydride (C₈H₄O₃)[1]

-

Hydrazine hydrate (N₂H₄·H₂O), 60% solution[7]

-

Xylene[7]

-

Tetrabutylammonium (B224687) bromide (phase transfer catalyst)[7]

Equipment:

-

1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer[7]

-

Heating mantle

-

Apparatus for azeotropic distillation (e.g., Dean-Stark trap)

-

Suction filtration apparatus

Procedure:

-

To a 1000 mL four-necked flask, add 400 g of xylene, 118.4 g (0.80 mol) of phthalic anhydride, and 1.84 g of tetrabutylammonium bromide.[7]

-

Heat the mixture to 120 °C or higher with stirring.[7]

-

Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate.[7]

-

During the addition and subsequent reaction, distill out the azeotrope of xylene and the water formed during the reaction.[7]

-

After the water has been separated, continue the reaction for 2-3 hours.[7]

-

Once the reaction is complete, cool the mixture to room temperature.[7]

-

Collect the precipitated this compound by suction filtration.[7]

-

The resulting product can be further purified by recrystallization from 0.1M KOH, ethanol, or dimethylformamide.[4][6]

Protocol 2: Synthesis of Luminol from 3-Nitrothis compound (B1587705)

This protocol details the reduction of 3-nitrothis compound (a derivative of this compound) to form luminol (3-aminothis compound), a compound widely known for its chemiluminescent properties.

Materials:

-

3-Nitrothis compound

-

3 M Sodium hydroxide (B78521) (NaOH) solution[8]

-

Sodium hydrosulfite dihydrate (Na₂S₂O₄·2H₂O)[8]

-

Acetic acid[8]

Equipment:

-

Stirring rod

-

Heating apparatus (e.g., sand bath or microburner)[9]

-

Suction filtration apparatus (e.g., Hirsch funnel)[9]

-

Ice bath

Procedure:

-

In a reaction tube, combine 140 mg of 3-nitrothis compound and 1.0 mL of 3 M sodium hydroxide solution. Stir until the solid dissolves, forming a deep brown-red solution.[8]

-

Add 0.6 g of sodium hydrosulfite dihydrate to the solution. Wash down the sides of the tube with a small amount of water.[8]

-

Heat the mixture to a gentle boil and maintain the temperature for 5 minutes. During this time, the product may begin to crystallize.[8]

-

Remove the tube from the heat and add 0.4 mL of acetic acid.[8]

-

Cool the tube in an ice bath while stirring to facilitate precipitation.[8][9]

-

Collect the light-yellow precipitate of luminol by suction filtration.[8]

Chemical Pathways and Workflows

This compound does not typically feature in biological signaling pathways. However, it is a key component in several important chemical reaction workflows. One such example is the Gabriel synthesis of primary amines, where this compound is formed as a stable byproduct during the cleavage of N-alkylphthalimide with hydrazine.

Gabriel Synthesis Workflow

The following diagram illustrates the key steps of the Gabriel synthesis, highlighting the formation of this compound. This reaction is a valuable method for the synthesis of primary amines from primary alkyl halides, avoiding over-alkylation.[10][11] The process begins with the deprotonation of phthalimide, followed by nucleophilic substitution with an alkyl halide to form an N-alkylphthalimide.[11][12] The final step involves the cleavage of the N-alkylphthalimide with hydrazine to release the primary amine and the this compound byproduct.[10][12][13]

References

- 1. Cas 1445-69-8,this compound | lookchem [lookchem.com]

- 2. 2,3-Dihydro-1,4-phthalazinedione | C8H6N2O2 | CID 219401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1445-69-8 [chemicalbook.com]

- 5. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound CAS#: 1445-69-8 [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. grokipedia.com [grokipedia.com]

- 13. jk-sci.com [jk-sci.com]

Phthalhydrazide Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its utility in these fields is significantly influenced by its solubility in different organic solvents, which is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents.

It is important to note that while extensive qualitative solubility data is available, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound is not readily found in publicly accessible chemical literature and databases. This guide, therefore, presents the available qualitative data in a structured format and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings. Furthermore, this document includes visualizations of the synthesis pathway of this compound and its chemiluminescence mechanism to provide a broader context for its application.

Solubility of this compound

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. This compound is a polar molecule, and its solubility is generally higher in polar organic solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data. The descriptive terms are based on common laboratory usage.

| Solvent | Chemical Class | Qualitative Solubility | Citation(s) |

| N,N-Dimethylformamide (DMF) | Amide | Very Soluble | [1] |

| Acetone | Ketone | Soluble | [2][3][4][5][6] |

| Acetic Acid | Carboxylic Acid | Soluble | [2][3][4][5][6] |

| Methanol | Alcohol | Soluble | [1] |

| Glacial Acetic Acid | Carboxylic Acid | Sparingly Soluble | [1] |

| Chloroform | Halogenated Alkane | Very Slightly Soluble | [1] |

| Water | Protic Solvent | Practically Insoluble | [1] |

| Ethanol | Alcohol | Practically Insoluble | [1] |

Definitions of Qualitative Solubility Terms:

-

Very Soluble: Less than 1 part of solvent required to dissolve 1 part of solute.

-

Soluble: From 10 to 30 parts of solvent required to dissolve 1 part of solute.

-

Sparingly Soluble: From 30 to 100 parts of solvent required to dissolve 1 part of solute.

-

Very Slightly Soluble: From 1,000 to 10,000 parts of solvent required to dissolve 1 part of solute.

-

Practically Insoluble: More than 10,000 parts of solvent required to dissolve 1 part of solute.

Experimental Protocols for Solubility Determination

Given the lack of quantitative solubility data for this compound, researchers may need to determine it experimentally. The following are established methods for determining the solubility of sparingly soluble compounds.

Shake-Flask Method (Higuchi and Connors Method)

This is the gold standard method for determining equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the undissolved solid, centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm PTFE syringe filter) is recommended. It is critical to maintain the temperature during this step to avoid precipitation or further dissolution.

-

Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Potentiometric Titration Method

This method is suitable for ionizable compounds and can be used to determine the intrinsic solubility.

Principle: The compound is dissolved in an acidic or basic solution and then titrated with a strong base or acid, respectively. The solubility is determined from the change in pH as the compound precipitates.

Detailed Methodology:

-

Preparation: Prepare a solution of this compound in a known volume of dilute acid (e.g., 0.01 M HCl).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The point at which the compound begins to precipitate is indicated by a change in the slope of the titration curve. The concentration of the dissolved species at this point can be used to calculate the intrinsic solubility.

Synthesis and Chemiluminescence of this compound

Synthesis of this compound

This compound is commonly synthesized via the condensation reaction of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate.[7]

Caption: Workflow for the synthesis of this compound.

Chemiluminescence of this compound

This compound is a chemiluminescent compound, meaning it can produce light through a chemical reaction. The mechanism is similar to that of its more famous derivative, luminol. The process involves oxidation in an alkaline solution, typically with an oxidizing agent like hydrogen peroxide and a catalyst (e.g., a transition metal ion).

Caption: Generalized chemiluminescence pathway of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains elusive in the current body of scientific literature, this guide provides a thorough compilation of the available qualitative information. For researchers and professionals in drug development, the provided experimental protocols offer a clear path to determining precise solubility values tailored to their specific needs. The inclusion of the synthesis workflow and chemiluminescence pathway offers a more complete understanding of this versatile compound. Further research to quantify the solubility of this compound under various conditions would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. This compound | 1445-69-8 [chemicalbook.com]

- 2. Cas 1445-69-8,this compound | lookchem [lookchem.com]

- 3. This compound [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 1445-69-8 [m.chemicalbook.com]

- 6. Preparation and characterization of novel this compound-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazol ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06240K [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Phthalhydrazide Chemiluminescence

This technical guide provides a comprehensive overview of the core mechanism of this compound chemiluminescence, a phenomenon with significant applications in various scientific fields, including bioimaging and therapeutics. The document details the reaction pathways, influential factors, quantitative data, and experimental protocols relevant to researchers and professionals in drug development.

Core Mechanism of this compound Chemiluminescence

This compound and its derivatives, most notably luminol (B1675438) (3-aminothis compound), are renowned for their ability to produce light through a chemical reaction, a process known as chemiluminescence. This process generally occurs in a basic solution in the presence of an oxidant and a catalyst.

The fundamental steps of the reaction are as follows:

-

Deprotonation: In an alkaline environment, the this compound molecule loses two protons to form a dianion. This step is crucial as it increases the molecule's reactivity.

-

Oxidation: The dianion is then oxidized by an oxidizing agent, such as hydrogen peroxide (H₂O₂), often with the help of a catalyst like a transition metal ion (e.g., Fe³⁺ or Cu²⁺). This oxidation can proceed through various intermediates.

-

Formation of a Cyclic Peroxide: The oxidation leads to the formation of a highly unstable cyclic peroxide intermediate, such as a dioxetanone.

-

Decomposition and Excitation: This unstable intermediate rapidly decomposes, releasing nitrogen gas (N₂) and forming an electronically excited phthalate (B1215562) derivative (e.g., 3-aminophthalate (B1234034) in the case of luminol). The energy released during the decomposition of the strained peroxide ring is used to promote an electron in the phthalate molecule to a higher energy level.

-

Light Emission: The excited phthalate derivative then relaxes to its ground state, emitting the excess energy as a photon of light. The wavelength, and therefore the color, of the emitted light depends on the structure of the phthalate derivative. For many phthalhydrazides, this emission is in the blue region of the spectrum.

A Technical Guide to the Synthesis of Luminol from Phthalhydrazide Precursors for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of luminol (B1675438) (3-aminophthalhydrazide), a compound renowned for its chemiluminescent properties. The primary focus is on the conversion of its common precursor, 3-nitrothis compound (B1587705), to luminol. This guide details the underlying chemical pathways, experimental protocols, and the mechanism of chemiluminescence, tailored for an audience of researchers, scientists, and professionals in drug development who may utilize luminol in various analytical and imaging applications.

Overview of Luminol Synthesis

The synthesis of luminol is a well-established two-step process that begins with 3-nitrophthalic acid.[1][2] The first step is a condensation reaction between 3-nitrophthalic acid and hydrazine (B178648) (N₂H₄) to form the cyclic diamide, 3-nitrothis compound.[3] This reaction is typically performed in a high-boiling solvent to facilitate the removal of water.[1][4] The subsequent and crucial step is the reduction of the nitro group (-NO₂) on the 3-nitrothis compound intermediate to an amino group (-NH₂), yielding the final product, luminol.[3]

Caption: Figure 1: General Synthesis Workflow for Luminol

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-nitrothis compound and its subsequent conversion to luminol.

This procedure involves the condensation of 3-nitrophthalic acid with hydrazine.

Materials:

-

3-nitrophthalic acid

-

8% aqueous solution of hydrazine

-

Triethylene glycol

-

Hot water

-

In a large test tube (e.g., 20 x 150 mm), combine 3-nitrophthalic acid and an 8% aqueous solution of hydrazine.

-

Add triethylene glycol to the mixture. This high-boiling solvent allows the reaction temperature to exceed the boiling point of water.[1][4]

-

Clamp the test tube vertically in a heating apparatus (e.g., hot oil or sand bath) within a fume hood. Insert a thermometer to monitor the temperature.

-

Heat the solution vigorously to distill the excess water. The temperature will initially hover around 110-130°C and then rise rapidly.[2]

-

Maintain the reaction temperature between 215-220°C for approximately 2-5 minutes.[3][5]

-

Remove the test tube from the heat and allow it to cool to below 100°C.

-

Add hot water to the cooled mixture to precipitate the product.

-

Continue cooling the mixture to room temperature, followed by an ice bath to maximize crystallization.

-

Collect the light-yellow, solid 3-nitrothis compound precipitate by vacuum filtration using a Hirsch or Büchner funnel.[3][5]

This step involves the reduction of the nitro group of the precursor to an amino group.

Materials:

-

3-nitrothis compound (from step 2.1)

-

10% sodium hydroxide (B78521) (NaOH) solution

-

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite

-

Glacial acetic acid

-

Transfer the synthesized 3-nitrothis compound to a large test tube.

-

Add a 10% sodium hydroxide solution and stir until the solid dissolves completely, forming a deep brown-red solution.[5][6]

-

Add sodium dithionite to the solution. This is the reducing agent that converts the nitro group to an amino group.[1][3]

-

Wash down any solids from the walls of the test tube with a small amount of water.

-

Heat the mixture to a gentle boil and maintain this temperature for 5 minutes, with stirring.[3][6]

-

Remove the tube from the heat and add glacial acetic acid. This will cause the luminol product to precipitate out of the solution.[3][6][7]

-

Cool the mixture to room temperature, and then in an ice bath to complete the precipitation.

-

Collect the light-yellow luminol crystals by vacuum filtration. The product can be used in its moist form for chemiluminescence demonstrations.[3][6]

For applications requiring high purity, the crude luminol can be further purified.

Protocol: [8]

-

Dissolve the crude luminol product in hot 5% hydrochloric acid (HCl).

-

Add a small amount of decolorizing charcoal to the hot solution.

-

Filter the hot mixture immediately to remove the charcoal and other insoluble impurities.

-

Neutralize the filtrate by adding ammonium (B1175870) hydroxide solution until the pH is slightly acidic (check with Congo red paper).

-

Cool the solution to room temperature to allow for the recrystallization of pure luminol.

-

Filter the purified precipitate, wash it thoroughly with cold water, and dry it. A reported melting point for luminol of over 99% purity is 328°C.[8]

Quantitative Data Summary

The following table summarizes the typical quantities and conditions used in the synthesis of luminol, based on various laboratory-scale protocols.

| Parameter | Synthesis of 3-Nitrothis compound | Synthesis of Luminol | Reference(s) |

| Starting Material | 1.3 g 3-nitrophthalic acid | 3-nitrothis compound (from prev. step) | [3] |

| Reagent 1 | 2 mL 10% hydrazine solution | 6.5 mL 10% NaOH solution | [3] |

| Reagent 2 | 4 mL triethylene glycol | 4.0 g sodium dithionite | [3] |

| Reagent 3 | ~20 mL hot water (for precipitation) | 2.6 mL glacial acetic acid | [3] |

| Reaction Temperature | 215-220 °C | Boiling (~100 °C) | [5] |

| Reaction Time | ~5 minutes at max temp | 5 minutes | [3] |

| Product Appearance | Light-yellow solid | Light-yellow solid | [3][6] |

Note: The quantities can be scaled as needed. The above values are representative of common lab procedures.

The Mechanism of Luminol Chemiluminescence

Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures.[3] The light-emitting reaction of luminol is an oxidation process that occurs under basic conditions.[9]

The process begins with the deprotonation of luminol in a basic solution to form a dianion.[10] This dianion is then oxidized, typically by hydrogen peroxide with a catalyst (such as the iron in hemoglobin), to form an unstable peroxide intermediate.[10][11] This intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to produce 3-aminophthalate (B1234034) in an electronically excited state.[3][11] The return of this excited molecule to its ground state results in the release of energy in the form of a photon of visible light, observed as a characteristic blue glow.[6][10]

Caption: Figure 2: Simplified Mechanism of Luminol Chemiluminescence

A simple experiment can be conducted to observe the light-producing reaction of luminol.

-

Solution A: Crude luminol dissolved in 3 M NaOH and diluted with water.

-

Solution B: A mixture of 3% aqueous potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and 3% hydrogen peroxide (H₂O₂), diluted with water.

-

Prepare Solution A: Dissolve the synthesized luminol in 2 mL of 3 M NaOH and 38 mL of water.

-

Prepare Solution B: Mix 4 mL of 3% aqueous potassium ferricyanide, 4 mL of 3% hydrogen peroxide, and 32 mL of water.

-

In a darkened room for best effect, simultaneously pour Solution A and Solution B into a flask or beaker, preferably through a funnel to ensure rapid mixing.

-

Observe the immediate emission of a blue-green light as the solutions mix and the chemiluminescent reaction occurs. The glow typically lasts for about 30 seconds.[5]

Conclusion

The synthesis of luminol from its this compound precursor, 3-nitrothis compound, is a robust and well-documented process involving condensation and reduction reactions. The methodologies presented provide a clear pathway for researchers to produce and purify luminol for various applications. Understanding the mechanism of its signature chemiluminescence is key to its use in sensitive analytical techniques, particularly in forensic science for blood detection and in biomedical research for assays involving oxidative processes.[9][12] The protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis and application of this remarkable compound.

References

- 1. Luminol in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. youtube.com [youtube.com]

- 5. chimique.wordpress.com [chimique.wordpress.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. jove.com [jove.com]

- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 9. diva-portal.org [diva-portal.org]

- 10. What is the mechanism of Luminol? [synapse.patsnap.com]

- 11. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]

- 12. westfield.ma.edu [westfield.ma.edu]

Synthesis of Phthalhydrazide from Phthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalhydrazide, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceutical and chemical entities. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. This technical guide provides an in-depth overview of the synthesis of this compound from phthalic anhydride (B1165640), focusing on the core chemical transformations, experimental protocols, and quantitative data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic process.

Introduction

This compound, chemically known as 2,3-dihydro-1,4-phthalazinedione, is a key intermediate in organic synthesis.[1][2] Its rigid, planar structure and the presence of reactive nitrogen atoms make it an ideal scaffold for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The most common and efficient method for its preparation involves the reaction of phthalic anhydride with hydrazine (B178648).[1] This guide will delve into the specifics of this synthetic route, providing detailed experimental procedures and a summary of relevant quantitative data.

Reaction Mechanism and Pathway

The synthesis of this compound from phthalic anhydride is a two-step process. The initial step involves a nucleophilic acyl substitution where the hydrazine attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-amino-phthalic acid hydrazide. The second step is an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the remaining carboxylic acid group, leading to the formation of the stable six-membered heterocyclic ring of this compound with the elimination of a water molecule.

Quantitative Data Summary

The yield and purity of this compound are influenced by various reaction parameters, including the solvent, temperature, reaction time, and the presence of a catalyst. The following table summarizes quantitative data from a representative experimental procedure.

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride | 118.4 g (0.80 mol) | [3] |

| 60% Hydrazine Hydrate | 73.3 g (0.88 mol) | [3] |

| Solvent | ||

| Xylene | 400 g | [3] |

| Catalyst | ||

| Tetrabutylammonium (B224687) Bromide | 1.84 g | [3] |

| Reaction Conditions | ||

| Temperature | 120 °C | [3] |

| Time | 2-3 hours | [3] |

| Product | ||

| This compound Yield | 126.9 g (97.9%) | [3] |

| HPLC Purity | 98.7% | [3] |

Table 1: Summary of Quantitative Data for this compound Synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from phthalic anhydride, based on established procedures.[3]

Materials and Equipment

-

Materials: Phthalic anhydride, 60% hydrazine hydrate, xylene, tetrabutylammonium bromide.

-

Equipment: 1000 mL four-necked flask, mechanical stirrer, condenser, thermometer, heating mantle, Buchner funnel, filtration flask, vacuum source.

Synthetic Procedure

-

Charging the Reactor: To a 1000 mL four-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 400 g of xylene, 118.4 g (0.80 mol) of phthalic anhydride, and 1.84 g of tetrabutylammonium bromide.[3]

-

Heating: Begin stirring the mixture and heat the flask to 120 °C using a heating mantle.[3]

-

Addition of Hydrazine: Once the temperature reaches 120 °C, slowly add 73.3 g (0.88 mol) of 60% hydrazine hydrate to the reaction mixture.[3]

-

Azeotropic Distillation: During the addition and subsequent reaction, continuously distill out the azeotrope of xylene and the water formed during the reaction.[3]

-

Reaction: Maintain the reaction mixture at 120 °C for 2-3 hours after the complete addition of hydrazine hydrate.[3]

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The this compound product will precipitate out of the solution.[3]

-

Filtration: Collect the solid product by suction filtration using a Buchner funnel.[3]

-

Drying: Dry the collected solid to obtain pure this compound.

Purification

The crude this compound can be further purified by recrystallization. A common method involves dissolving the solid in a minimum amount of hot 0.1M potassium hydroxide (B78521) solution, followed by filtration and subsequent precipitation by acidification.[1] Alternatively, recrystallization from ethanol (B145695) or dimethylformamide can be employed.[1]

Conclusion

The synthesis of this compound from phthalic anhydride and hydrazine is a robust and high-yielding reaction. The procedure outlined in this guide, utilizing a phase transfer catalyst and azeotropic removal of water, provides an efficient pathway to a high-purity product. The versatility of this compound as a synthetic intermediate underscores its importance in the development of new chemical entities with potential therapeutic applications. This technical guide serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

References

Unraveling the Glow: A Technical Guide to the Theoretical Reaction Pathways of Phthalhydrazide

For Researchers, Scientists, and Drug Development Professionals

Phthalhydrazide and its derivatives, most notably luminol, are renowned for their fascinating chemiluminescent properties, which have been harnessed in fields ranging from forensic science to sensitive bioassays. Understanding the intricate reaction pathways at a molecular level is paramount for optimizing existing applications and designing novel compounds with enhanced luminescent efficiencies and tailored functionalities. This technical guide delves into the core of this compound's reactivity, offering a comprehensive overview of the theoretical studies that have illuminated its complex reaction mechanisms. By leveraging computational chemistry, researchers have been able to map out the energetic landscapes of these reactions, providing invaluable insights into the transient intermediates and transition states that govern the emission of light.

Core Reaction Pathways: From Oxidation to Light Emission

The chemiluminescence of this compound derivatives, particularly luminol, is a multi-step process initiated by oxidation in an alkaline environment. Theoretical studies, primarily employing Density Functional Theory (DFT) and Complete Active Space Perturbation Theory (CASPT2), have been instrumental in elucidating the key stages of this phenomenon. The generally accepted mechanism can be broken down into three critical phases: oxygenation, chemiexcitation, and light emission.[1][2]

-

Oxygenation: The process commences with the deprotonation of the this compound molecule in a basic solution, forming a dianion. This dianion is the key species that reacts with molecular oxygen.[1][2] Computational models have shown that this step leads to the formation of a peroxide intermediate.

-

Chemiexcitation: Following oxygenation, the peroxide intermediate undergoes a crucial transformation. It is proposed that through a concerted addition of oxygen and elimination of a nitrogen molecule, a highly unstable endoperoxide is formed.[1][2] The decomposition of this endoperoxide is the pivotal chemiexcitation step, leading to the formation of an electronically excited aminophthalate derivative.

-

Light Emission: The final step involves the relaxation of the excited-state aminophthalate to its ground state, accompanied by the emission of a photon of light, which is observed as chemiluminescence.

Visualizing the this compound Chemiluminescence Pathway

The following diagram illustrates the generalized reaction pathway for the chemiluminescence of a this compound derivative like luminol, as supported by theoretical studies.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Phthalhydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) is a heterocyclic compound with a diverse range of applications, including in chemiluminescence-based analytical methods and as a precursor in the synthesis of pharmaceuticals. A thorough understanding of its stability and degradation pathways is paramount for its effective and safe use, particularly in the context of drug development and formulation where stability directly impacts efficacy and safety. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its potential degradation pathways.

Chemical Stability and General Properties

This compound is a white to off-white crystalline solid that is generally stable under normal temperature and pressure.[1] It is sparingly soluble in water but soluble in solvents like acetone (B3395972) and acetic acid.[1] The molecule's stability is largely dictated by the reactivity of the hydrazide moiety and the phthaloyl ring system. It is known to be incompatible with strong oxidizing agents, and contact with such agents should be avoided to prevent decomposition.[1]

Degradation Pathways and Stability Profile

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to identify potential degradation products.[2][3][4] These studies typically involve exposing the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation

The hydrolysis of phthalic anhydride (B1165640) is rapid and is accelerated by bases.[5][6][7] For instance, at 25°C and pH 7.8, the uncatalyzed hydrolysis rate constant (k₀) for phthalic anhydride is 1.59 x 10⁻² s⁻¹. The base-catalyzed hydrolysis of phthalimide (B116566) to phthalamic acid and subsequently to phthalic acid has also been studied, with the reaction rate being dependent on the hydroxide (B78521) ion concentration.[8] It is plausible that this compound undergoes hydrolysis via a similar mechanism, involving the cleavage of the amide bonds in the hydrazide ring. The primary degradation product of complete hydrolysis would be phthalic acid and hydrazine.

Proposed Hydrolytic Degradation Pathway of this compound

Caption: Proposed hydrolytic degradation pathway of this compound.

Oxidative Degradation

This compound is susceptible to oxidative degradation. The hydrazide moiety (N-N bond) is a key site for oxidation.[1] The reaction of this compound with hydroxyl radicals (•OH) has been studied, and the rate constant for this reaction is 2.0 x 10⁹ L mol⁻¹ s⁻¹. This indicates a high reactivity towards this potent oxidizing species. Interestingly, unlike the related compound luminol, the reaction of this compound with hydroxyl radicals does not appear to result in significant hydroxylation of the aromatic ring. This suggests that the primary site of oxidative attack is the hydrazide portion of the molecule.

Oxidative Degradation Pathway of this compound

Caption: General oxidative degradation pathway of this compound.

Photolytic Degradation

Exposure to light, particularly in the UV region, can lead to the degradation of this compound. Photostability studies are crucial to determine the extent of degradation and identify the resulting photoproducts.[9][10] The energy from light absorption can lead to the cleavage of chemical bonds. For hydrazides, the N-N bond is a potential site for photolytic cleavage. A systematic approach to photostability testing as outlined in ICH guideline Q1B should be followed.[11] This involves exposing the drug substance to a light source that provides both visible and UV light and analyzing for any degradation.

Experimental Workflow for Photostability Testing

References

- 1. guidechem.com [guidechem.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. ajpsonline.com [ajpsonline.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. pharmtech.com [pharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. | Semantic Scholar [semanticscholar.org]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. scispace.com [scispace.com]

- 11. ema.europa.eu [ema.europa.eu]

Unveiling the Spectroscopic Fingerprints of Phthalhydrazide and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phthalhydrazide and its derivatives, most notably the chemiluminescent compound luminol (B1675438), are a cornerstone in various scientific disciplines, from forensic science to cutting-edge biomedical research. Their utility is intrinsically linked to their unique spectroscopic properties. This technical guide provides a comprehensive overview of the UV-Vis absorption, fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy of this compound and its derivatives, offering a valuable resource for researchers and professionals in drug development.

Core Spectroscopic Properties: A Quantitative Overview

The spectroscopic behavior of this compound derivatives is highly sensitive to their molecular structure, solvent environment, and pH.[1] Substitutions on the aromatic ring or the amino group can significantly alter the electronic transitions, leading to shifts in absorption and emission maxima.[2]

UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption and emission spectra of this compound and its derivatives are characterized by transitions involving the π-electron system of the bicyclic aromatic core. Derivatization of the parent luminol structure can be broadly categorized into two main approaches: modification of the amino group and the introduction of substituents onto the aromatic ring.[2] These modifications influence the photophysical properties, including absorption and fluorescence characteristics.[1][3]

| Compound/Derivative Class | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Conditions | Reference(s) |

| Luminol | ~300, ~350 | ~425 | Alkaline solution | [4] |

| N-acylated luminol derivatives | Shifted absorption patterns | Decreased relative intensity | - | [3][5] |

| 7-Aryl luminol derivatives | - | Enhanced chemiluminescence | Hemin catalyst | [6] |

| 4-Aminophthalimides | pH-dependent | pH-dependent | Various | [1] |

| 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Broad absorption in UV-Vis | - | - | [7] |

Table 1. Summary of key UV-Vis absorption and fluorescence data for this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound derivatives. The chemical shifts of the protons and carbons provide detailed information about the molecular framework and the electronic environment of the nuclei.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference(s) |

| This compound | ¹H | Aromatic protons | DMSO-d₆ | [8] |

| (4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide | ¹H | 9.4 (s, 1H, NH), 8.21–8.34 (m, 2H, ArH), 7.95–8.1 (m, 2H, ArH), 7.70–7.73 (m, 2H, ArH), 7.48–7.52 (m, 1H, ArH), 7.35–7.39 (m, 2H, ArH), 4.81 (s, 2H, CH₂), 4.35 (s, 2H, NH₂) | CDCl₃ | [9] |

| N-Hydrazinocarbonylmethyl-2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetamide | ¹H | 9.4 (bs, 1H, NH), 8.34–8.37 (m, 2H, ArH), 8.21–8.23 (m, 2H, ArH), 7.97–8.04 (m, 2H, ArH), 7.71–7.73 (m, 1H, ArH), 7.35–7.52 (m, 2H, ArH), 6.32 (bs, 1H, NH), 4.79 (s, 2H, CH₂), 4.02 (d, J = 6.9, NHCH₂), 4.47 (bs, 2H, NH₂) | DMSO | [9] |

| This compound-functionalized MCM-41 derivative | ¹³C | 160.23, 153.21, 152.14, 149.77, 148.23, 147.78, 138.33, 134.53, 130.66, 127.79, 122.33, 120.63, 116.33, 116.21, 112.17, 99.15, 56.74 | DMSO-d₆ | [10] |

Table 2. Representative NMR data for this compound and its derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in this compound derivatives. The characteristic vibrational frequencies of bonds such as N-H, C=O, and C=N provide a molecular fingerprint.

| Compound Class/Substituent | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | Other Characteristic Bands (cm⁻¹) | Reference(s) |

| This compound | 3245 | 1701 | - | 1598, 1529, 1187 | [10][11] |

| Phthalazine-1,4-diones | 3461 (-NH-NH-) | 1661, 1632 | - | 1051 (N-N) | [12] |

| N-Aminophthalimides | 3482, 3447 (-NH₂) | - | - | 1020 (N-N) | [12] |

| Phthalimide (B116566) phenyl hydrazide derivatives | 3224.98 (N-H amide) | 1716.65 (C=O amide), 1620, 1611 (C=O imide) | 1654 (N=C) | - | [13] |

Table 3. Characteristic IR absorption bands for this compound and its derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline generalized procedures for the synthesis and spectroscopic analysis of this compound derivatives based on methodologies reported in the literature.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from phthalic anhydride (B1165640) or its substituted analogues.

Example: Synthesis of this compound from Phthalic Anhydride [14][15]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Addition of Hydrazine (B178648): Add hydrazine hydrate (B1144303) dropwise to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol, water), and dry it. Recrystallization from a suitable solvent like dimethylformamide (DMF)/water can be performed for further purification.

Spectroscopic Analysis Protocols

2.2.1. UV-Vis Absorption Spectroscopy [16]

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or an appropriate buffer). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). Use the pure solvent as a blank for baseline correction.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

2.2.2. Fluorescence Spectroscopy [1][2]

-

Sample Preparation: Prepare a dilute solution of the fluorescent derivative in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Set the excitation wavelength (usually at or near the absorption maximum) and record the emission spectrum over a range of higher wavelengths.

-

Data Analysis: Determine the wavelength of maximum emission (λmax) and the relative fluorescence intensity. Quantum yield can be determined relative to a known standard.

2.2.3. NMR Spectroscopy [8][9]

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Measurement: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural assignments.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

2.2.4. IR Spectroscopy [11][12]

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) into a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Signaling Pathways and Experimental Workflows

The applications of this compound derivatives, particularly in biomedicine, often involve their interaction with specific signaling pathways. For instance, some derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[9]

Caption: Inhibition of the VEGFR2 signaling pathway by a this compound derivative.

The experimental workflow for synthesizing and characterizing these derivatives follows a logical progression from synthesis to purification and subsequent spectroscopic analysis.

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

The chemiluminescence of luminol, a hallmark of this class of compounds, involves a complex reaction mechanism that ultimately leads to the emission of light.

Caption: Simplified mechanism of luminol chemiluminescence.

This guide serves as a foundational resource for understanding and utilizing the spectroscopic properties of this compound and its derivatives. The provided data and protocols can aid in the design, synthesis, and characterization of novel compounds for a wide range of applications in research and development.

References

- 1. On the photophysical properties of new luminol derivatives and their synthetic phthalimide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound(1445-69-8) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and characterization of novel this compound-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazol ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06240K [pubs.rsc.org]

- 11. This compound(1445-69-8) IR Spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. iiste.org [iiste.org]

- 16. scholarworks.uni.edu [scholarworks.uni.edu]

The Phthalhydrazide-Hydroxyl Radical Reaction: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between phthalhydrazide and hydroxyl radicals, a cornerstone of chemiluminescence-based detection methods for reactive oxygen species (ROS). Understanding this mechanism is critical for the accurate quantification of hydroxyl radicals in various biological and chemical systems, which is of paramount importance in fields ranging from toxicology to drug efficacy studies. This document outlines the core reaction pathways, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying processes.

Core Reaction Mechanism

The interaction between this compound and hydroxyl radicals (•OH) is a complex process that can proceed through two primary pathways, leading to the generation of chemiluminescence. The reaction is initiated by the attack of the highly reactive hydroxyl radical on the this compound molecule.

One major pathway involves the addition of the hydroxyl radical to the aromatic ring of this compound. This results in the formation of a hydroxylated intermediate, 5-hydroxy-2,3-dihydro-1,4-phthalazinedione.[1][2][3] This hydroxylated product is strongly chemiluminescent upon oxidation.[1] It is estimated that approximately 50% of the reactions with hydroxyl radicals proceed via this aromatic addition.[1]

The second primary pathway involves the abstraction of a hydrogen atom from the hydrazide moiety by the hydroxyl radical.[1] This leads to the formation of a this compound radical. This radical can then undergo further reactions, including oxidation, which may or may not lead to significant light emission.

Both pathways ultimately result in the formation of an excited-state product, 3-aminophthalate, which upon relaxation to its ground state, emits light. The intensity of this chemiluminescence is proportional to the concentration of hydroxyl radicals, forming the basis of its analytical application.

dot

Caption: Reaction mechanism of this compound with hydroxyl radicals.

Quantitative Kinetic Data

The efficiency and rate of the this compound-hydroxyl radical reaction are critical parameters for accurate quantification. The following table summarizes the key kinetic data available in the literature.

| Parameter | Value | Conditions | Source |

| Rate Constant (this compound + •OH) | 2.0 x 10⁹ L mol⁻¹ s⁻¹ | Determined by competition kinetics with p-nitroso-dimethylaniline (NDMA). | [4] |

| Rate Constant (Hydroxylated this compound + •OH) | 5.30 x 10⁹ L mol⁻¹ s⁻¹ | Not specified. | [5] |

Experimental Protocols

Accurate measurement of hydroxyl radicals using this compound chemiluminescence requires carefully controlled experimental conditions. Below are detailed protocols for two common methods of generating hydroxyl radicals for calibration and a general detection protocol.

Hydroxyl Radical Generation: Fenton Reaction

The Fenton reaction is a widely used method for generating hydroxyl radicals in a controlled manner for calibration purposes.

Materials:

-

Iron(II) sulfate (B86663) (FeSO₄) solution (e.g., 1 mM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

This compound solution (e.g., 1 mM in a suitable buffer)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Chelating agent (e.g., DTPA) to stop the reaction

Procedure:

-

Prepare fresh solutions of all reagents in high-purity water.

-

In a reaction vessel, add the buffer solution and the this compound solution.

-

Initiate the reaction by adding the iron(II) sulfate solution followed immediately by the hydrogen peroxide solution. The final concentrations should be in the low micromolar range.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction by adding a chelating agent like DTPA, which sequesters the iron and prevents further hydroxyl radical formation.

-

The resulting solution containing the hydroxylated this compound can then be used for chemiluminescence measurement.

Hydroxyl Radical Generation: Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating a short, intense pulse of hydroxyl radicals, allowing for time-resolved studies of reaction kinetics.

Materials:

-

High-purity water saturated with nitrous oxide (N₂O)

-

This compound solution

Procedure:

-

A high-energy electron pulse is directed at the N₂O-saturated aqueous solution.

-

The radiolysis of water produces hydrated electrons (e⁻aq), which then react with N₂O to form hydroxyl radicals.

-

The hydroxyl radicals subsequently react with the this compound present in the solution.

-

The formation and decay of transient species are monitored using time-resolved spectroscopy, such as transient absorption or chemiluminescence detection.

General Chemiluminescence Detection Protocol (Trap-and-Trigger)

This method involves "trapping" the hydroxyl radicals with this compound and then "triggering" the light emission under alkaline conditions with an oxidant.[2][3]

Materials:

-

Sample containing hydroxyl radicals

-

This compound solution (trapping solution)

-

Oxidant/catalyst solution (trigger solution, e.g., a mixture of a catalyst like Cu(II) or Co(II) and an oxidant like hydrogen peroxide in an alkaline buffer).

Procedure:

-

Incubate the sample with the this compound trapping solution to allow the reaction with hydroxyl radicals to form the hydroxylated product.

-

Transfer the solution to a luminometer.

-

Inject the trigger solution to initiate the chemiluminescent reaction.

-

Measure the light emission over a defined period. The integrated light intensity is proportional to the amount of hydroxylated this compound, and thus to the initial concentration of hydroxyl radicals.

dot

Caption: General experimental workflow for hydroxyl radical detection.

Conclusion

The reaction of this compound with hydroxyl radicals provides a sensitive and specific method for the detection and quantification of this highly reactive oxygen species. A thorough understanding of the underlying reaction mechanism, kinetic parameters, and experimental protocols is essential for obtaining reliable and reproducible results. This guide serves as a foundational resource for researchers employing this powerful chemiluminescent technique in their scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [researchportal.scu.edu.au]

- 4. Differences in the reactivity of phthalic hydrazide and luminol with hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols: Phthalhydrazide-Based Chemiluminescence for Hydroxyl Radical Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydroxyl radical (•OH) is a highly reactive oxygen species (ROS) implicated in a wide range of biological processes and pathological conditions, including inflammation, neurodegenerative diseases, and drug-induced toxicity. Accurate and sensitive detection of hydroxyl radicals is crucial for understanding their role in these processes and for the development of novel therapeutics targeting oxidative stress. Phthalhydrazide-based chemiluminescence offers a sensitive and specific method for the detection of hydroxyl radicals. This method relies on the reaction of non-chemiluminescent this compound with hydroxyl radicals to produce a highly chemiluminescent product, 5-hydroxy-2,3-dihydro-1,4-phthalazinedione.[1][2] The subsequent oxidation of this product under alkaline conditions, often catalyzed by a Cu(III) complex, results in the emission of light, which can be quantified to determine the concentration of hydroxyl radicals.[1][2]

These application notes provide detailed protocols for the detection of hydroxyl radicals using this compound-based chemiluminescence, including a "trap-and-trigger" approach.[1][2] Applications relevant to researchers in basic science and drug development are also discussed.

Principle of the Method

The detection of hydroxyl radicals using this compound is a two-step process:

-

Trapping: this compound reacts with hydroxyl radicals (•OH) to form a stable, hydroxylated intermediate, 5-hydroxy-2,3-dihydro-1,4-phthalazinedione.[1][2] This step effectively "traps" the short-lived hydroxyl radicals into a more stable product.

-

Triggering: In the presence of an oxidant, such as a Cu(III) complex, and under alkaline conditions, the trapped hydroxylated this compound is oxidized, leading to the emission of light (chemiluminescence).[1][2] The intensity of the emitted light is proportional to the initial concentration of hydroxyl radicals.

Data Presentation

Table 1: Performance Characteristics of this compound-Based Hydroxyl Radical Detection

| Parameter | Value | Matrix | pH | Reference |

| Detection Limit | 6.2 nM | 10 mM NaCl | 8.1 | [2] |

| 7.4 nM | 10 mM NaCl | 3 | [2] | |

| ~30 nM | Artificial Seawater | - | [2] | |

| 0.035 nM | Aqueous Solution (FIA-CL) | - | [3] | |

| Quantification Limit | 0.12 nM | Aqueous Solution (FIA-CL) | - | [3] |

| Linear Detection Range | 2 nM - 2 µM | Water Microdroplets (SERS) | - | [4][5] |

FIA-CL: Flow-Injection Analysis Chemiluminescence SERS: Surface-Enhanced Raman Scattering

Table 2: Reactivity of this compound and Luminol with Hydroxyl Radicals

| Compound | Rate Constant (l mol⁻¹ s⁻¹) | Method | Reference |

| This compound | 2.0 x 10⁹ | Competition kinetics with p-nitroso-dimethylaniline (NDMA) | [5] |

| Luminol | 4.8 x 10⁹ | Competition kinetics with p-nitroso-dimethylaniline (NDMA) | [5] |

Experimental Protocols

Protocol 1: General "Trap-and-Trigger" Method for Hydroxyl Radical Detection

This protocol describes a general method for detecting hydroxyl radicals in aqueous samples.

Materials and Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO or 0.1 M NaOH, stored in the dark)

-

Sample containing or suspected of containing hydroxyl radicals

-

Trigger solution:

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 1 mM)

-

Potassium persulfate (K₂S₂O₈) solution (e.g., 10 mM)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

-

Luminometer or chemiluminescence plate reader

Procedure:

-

Trapping Step:

-

To your sample, add this compound stock solution to a final concentration of approximately 10 µM.[6]

-

Incubate the mixture for a sufficient time to allow the reaction between this compound and any generated hydroxyl radicals to occur. The incubation time will depend on the experimental system and the rate of hydroxyl radical generation.

-

-

Triggering and Detection Step:

-

Prepare the trigger solution immediately before use by mixing the CuSO₄, K₂S₂O₈, and NaOH solutions. The final concentrations in the reaction mixture should be optimized, but typical concentrations are in the range of 10-100 µM for Cu(II) and 1-10 mM for persulfate.

-

In a luminometer tube or a well of a microplate, add the sample containing the trapped hydroxylated this compound.

-

Inject the trigger solution into the sample.

-

Immediately measure the chemiluminescence intensity. The signal is often transient, so it is important to measure it promptly after adding the trigger solution.

-

Data Analysis:

-

The chemiluminescence intensity is proportional to the concentration of hydroxyl radicals.

-

A calibration curve can be generated using a known source of hydroxyl radicals, such as the Fenton reaction (see Protocol 2).

Protocol 2: Calibration using the Fenton Reaction

The Fenton reaction (Fe²⁺ + H₂O₂) is a common method for generating a known amount of hydroxyl radicals for calibration purposes.[2]

Materials and Reagents:

-

Iron(II) sulfate (FeSO₄) solution (e.g., 1 mM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

This compound solution

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

-

Prepare a series of solutions with varying concentrations of FeSO₄ and a fixed, excess concentration of H₂O₂ in the buffer.

-

Add this compound to each solution.

-

Allow the Fenton reaction to proceed for a fixed period.

-

Stop the reaction, if necessary, by adding a chelating agent like DTPA (diethylenetriaminepentaacetic acid).

-

Measure the chemiluminescence of each standard as described in Protocol 1.

-

Plot the chemiluminescence intensity against the known concentration of hydroxyl radicals generated (which can be calculated based on the initial Fe²⁺ concentration, assuming a 1:1 stoichiometry with •OH production in the initial phase of the reaction).

Signaling Pathways and Workflows

References

- 1. Research Portal [researchportal.scu.edu.au]

- 2. This compound chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Sensitive Surface-Enhanced Raman Scattering Detection of Hydroxyl Radicals in Water Microdroplets Using this compound/Ag Nanoparticles Nanosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Quantitative Analysis of Reactive Oxygen Species Using Phthalhydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes, including cell signaling and defense against pathogens, an imbalance leading to excessive ROS accumulation results in oxidative stress. This state is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the quantitative analysis of ROS a critical aspect of drug discovery and development.

Phthalhydrazide, a luminol (B1675438) analogue, is a chemiluminescent probe used for the detection of ROS. Upon reaction with certain ROS, particularly hydroxyl radicals (•OH), in the presence of a catalyst, this compound is oxidized to an excited-state intermediate that emits light upon relaxation. The intensity of this emitted light is proportional to the concentration of the target ROS, providing a basis for their quantification. This method offers high sensitivity and a straightforward detection mechanism, making it a valuable tool in oxidative stress research.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of ROS using this compound-based chemiluminescence assays.

Principle of this compound-Based ROS Detection

The detection of ROS using this compound relies on a chemiluminescent reaction. In the presence of specific ROS, this compound is oxidized, leading to the formation of an electronically excited 3-aminophthalate (B1234034) dianion. As this excited molecule returns to its ground state, it releases energy in the form of light (luminescence). The intensity of the emitted light can be measured using a luminometer and is directly proportional to the amount of ROS present in the sample.